molecular formula C5H13I2N B2881640 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide CAS No. 494748-91-3

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide

Cat. No.: B2881640
CAS No.: 494748-91-3
M. Wt: 340.975
InChI Key: HZOKSODREVGHBU-UHFFFAOYSA-N
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Description

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide: is a chemical compound with the molecular formula C5H13IN . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its role in various chemical reactions, including hydrogenation, functionalization of alkenes, and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide typically involves the iodination of N,N-dimethylpropan-1-amine. This can be achieved through the reaction of N,N-dimethylpropan-1-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide involves its interaction with molecular targets through iodination. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various cellular pathways and processes .

Comparison with Similar Compounds

  • 3-iodo-N,N-dimethylpropan-1-amine hydrochloride
  • 3-iodo-N,N-dimethylpropan-1-amine hydrobromide
  • 3-iodo-N,N-dimethylpropan-1-amine sulfate

Uniqueness: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide is unique due to its specific iodination, which imparts distinct chemical properties and reactivity. Compared to its hydrochloride and hydrobromide counterparts, the hydroiodide form may exhibit different solubility and stability characteristics, making it suitable for specific applications .

Biological Activity

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a chemical compound that has garnered attention for its unique biological properties and potential applications in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide has the molecular formula C5H12INC_5H_{12}IN and is characterized by the presence of an iodine atom bonded to a tertiary amine. This structural feature significantly influences its reactivity and interactions with biological molecules.

The biological activity of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide primarily arises from the iodine atom's ability to interact with nucleophilic sites in various biomolecules. This interaction can lead to:

  • Covalent Bond Formation : The iodine can form covalent bonds with nucleophiles, altering the structure and function of target molecules.
  • Modulation of Cellular Pathways : By modifying key proteins or nucleic acids, this compound can influence various cellular processes, including signaling pathways and gene expression.

Biological Applications

Research has indicated several significant applications of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide in biological contexts:

  • Investigating Iodinated Amines : The compound is used to explore the effects of iodinated amines on cellular processes, contributing to a better understanding of iodine's role in biology.
  • Synthetic Biology : It serves as a reagent in synthesizing other organic compounds, facilitating the development of new therapeutic agents.
  • Cancer Research : Studies have shown that iodinated compounds can affect cancer cell proliferation and apoptosis, making this compound a potential candidate for further investigation in oncological therapies .

Case Study 1: Interaction with Proteins

In a study examining the interaction between iodinated amines and heat shock proteins (HSPs), it was found that 3-iodo-N,N-dimethylpropan-1-amine hydroiodide could influence the folding and stability of HSP70. This interaction suggests potential implications for stress response mechanisms in cells .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of iodinated amines, including 3-iodo-N,N-dimethylpropan-1-amine hydroiodide. The findings indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
3-Iodo-N,N-dimethylpropan-1-amine hydrobromideCHBrINSimilar structure but different halogen (bromine)
3-Iodo-N,N-dimethylpropan-1-amine sulfateCHINSulfate group introduces different solubility properties
3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideCHClNChlorine instead of iodine alters reactivity significantly

This table illustrates how the presence of different halogens affects the chemical properties and potential biological activities of these compounds.

Properties

IUPAC Name

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKSODREVGHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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